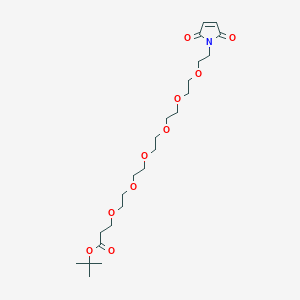

MAl-PEG6-t-butyl ester

Vue d'ensemble

Description

MAl-PEG6-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

MAl-PEG6-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a t-butyl ester group to a polyethylene glycol chain. The process typically involves the following steps:

Activation of Polyethylene Glycol: The polyethylene glycol chain is activated by reacting with a suitable activating agent.

Attachment of Maleimide Group: The activated polyethylene glycol is then reacted with a maleimide derivative to introduce the maleimide group.

Protection of Carboxyl Group: The carboxyl group is protected by converting it into a t-butyl ester using t-butyl alcohol and an acid catalyst

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

MAl-PEG6-t-butyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group

Common Reagents and Conditions

Thiol Reagents: Common thiol reagents used in substitution reactions include cysteine and glutathione.

Acidic Conditions: Deprotection of the t-butyl ester group is typically carried out using acids such as trifluoroacetic acid

Major Products Formed

Thioether Bonds: The reaction with thiol groups forms stable thioether bonds.

Free Carboxyl Group: Deprotection of the t-butyl ester group yields the free carboxyl group

Applications De Recherche Scientifique

MAl-PEG6-t-butyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a cross-linking reagent in the synthesis of polymers and bioconjugates.

Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules through thiol-maleimide chemistry.

Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Utilized in the production of functionalized materials and coatings

Mécanisme D'action

The mechanism of action of MAl-PEG6-t-butyl ester involves the formation of covalent bonds between the maleimide group and thiol groups on biomolecules. This reaction forms stable thioether bonds, enabling the attachment of biomolecules to surfaces or other biomolecules. The polyethylene glycol spacer enhances solubility and reduces immunogenicity, making it suitable for various biomedical applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Amino-PEG6-t-butyl ester: Contains an amino group and a t-butyl ester group, used for bioconjugation and synthesis of small molecules.

Maleimidoacetic acid N-hydroxysuccinimide ester: Contains a maleimide group and an ester group, used for cross-linking and bioconjugation.

Uniqueness

MAl-PEG6-t-butyl ester is unique due to its combination of a maleimide group and a t-butyl ester group linked through a polyethylene glycol chain. This structure provides enhanced solubility, stability, and versatility in various applications compared to other similar compounds .

Activité Biologique

MAl-PEG6-t-butyl ester is a specialized compound that combines the properties of polyethylene glycol (PEG) with a maleimide group and a t-butyl ester. This unique structure imparts significant biological activity, particularly in drug delivery and therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in pharmaceutical research.

Chemical Structure and Properties

- Molecular Formula : C23H39NO10

- Molecular Weight : 489.6 g/mol

- Purity : 95-98%

- CAS Number : 518044-37-6

The compound features a hydrophilic PEG linker that enhances solubility in aqueous environments, making it suitable for various biomedical applications. The maleimide group facilitates the formation of covalent bonds with thiol-containing biomolecules, allowing for targeted delivery systems.

Synthesis

This compound is synthesized through a multi-step process involving the reaction of maleimide derivatives with PEG linkers. The t-butyl ester can be hydrolyzed under acidic conditions to release the active form of the drug. This synthetic pathway is crucial for maintaining the stability and bioavailability of the compound in biological systems.

- Drug Delivery : The hydrophilic nature of PEG enhances the solubility and stability of poorly soluble drugs, improving their bioavailability. This compound can encapsulate therapeutic agents, facilitating their transport to target sites within the body.

- Targeted Therapy : The maleimide functionality allows for selective conjugation with thiol-containing molecules, such as proteins or peptides, enhancing the specificity of drug delivery systems. This feature is particularly advantageous in cancer therapy where targeted delivery can minimize side effects.

Case Studies and Research Findings

Research has demonstrated that this compound exhibits significant anticancer properties when conjugated with various therapeutic agents:

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties:

- Half-life : Extended due to PEGylation.

- Tissue Distribution : Enhanced accumulation in tumor tissues compared to normal tissues.

- Metabolism : The t-butyl group can be cleaved under physiological conditions, releasing active agents at target sites.

Applications in Pharmaceutical Research

This compound is being explored for various applications:

- Cancer Therapy : Its ability to enhance drug solubility and target delivery makes it a promising candidate for developing novel anticancer therapies.

- Vaccine Development : The compound's stability and ability to conjugate with antigens may improve vaccine efficacy by enhancing immune responses.

- Protein Conjugation : Facilitates the development of bioconjugates that can be used in diagnostics and therapeutics.

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCNCZLNASXRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116031 | |

| Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518044-37-6 | |

| Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.